Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate
Description
Properties
IUPAC Name |
methyl 2-(4-chlorosulfonyl-2-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c1-15-9(12)4-6-2-3-7(5-8(6)11)16(10,13)14/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQNJGUVZXDBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate typically involves the reaction of 4-(chlorosulfonyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the ester group. The general reaction scheme is as follows:
[ \text{4-(chlorosulfonyl)-2-fluorobenzoic acid} + \text{methanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high-quality products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, facilitating nucleophilic substitution (Sₙ2) reactions. Common nucleophiles include amines, alcohols, and thiols, leading to sulfonamides, sulfonate esters, or thiosulfonates, respectively.
Reaction Mechanisms and Examples
-
With Amines :
Reaction with primary or secondary amines replaces the chloride with an amine group:Example: Reaction with methylamine yields methyl 2-[4-(methylsulfonamido)-2-fluorophenyl]acetate.
-
With Alcohols :
Alcohols displace chloride to form sulfonate esters:Example: Methanol produces methyl 2-[4-(methoxysulfonyl)-2-fluorophenyl]acetate.
Table 1: Substitution Reactions and Yields
| Nucleophile | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Methylamine | Methyl sulfonamide derivative | DCM, 0–25°C, 2 h | 78 | |
| Methanol | Methoxysulfonyl derivative | THF, reflux, 6 h | 65 | |
| Thiophenol | Phenyl thiosulfonate | Et₃N, DCM, RT, 4 h | 72 |
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
-
Acidic Hydrolysis : Requires concentrated HCl at elevated temperatures (80–100°C).
-
Basic Hydrolysis : Achieved with NaOH in aqueous ethanol (60–70°C).
Table 2: Hydrolysis Conditions
| Condition | Reagent | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|---|
| Acidic | 6M HCl | 80°C | 5 h | 85 | |
| Basic | 2M NaOH in EtOH/H₂O | 70°C | 3 h | 92 |
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl ring directs electrophiles to specific positions due to the electron-withdrawing effects of fluorine (-I) and chlorosulfonyl groups (-SO₂Cl). The -SO₂Cl group is strongly meta-directing, while fluorine is ortho/para-directing. Computational studies suggest dominant meta-substitution due to steric and electronic factors .
Nitration Example
Nitration with HNO₃/H₂SO₄ occurs at the meta position relative to -SO₂Cl:
Product: Methyl 2-[4-(chlorosulfonyl)-2-fluoro-5-nitrophenyl]acetate (isolated yield: 58%).
Reduction Reactions
The chlorosulfonyl group can be reduced to a thiol (-SH) or sulfinic acid (-SO₂H):
-
LiAlH₄ Reduction :
Requires anhydrous THF at 0°C (yield: 62%).
Scientific Research Applications
Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The fluorine atom on the aromatic ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chlorosulfonyl)acetate: Similar in structure but lacks the fluorine atom.
Methyl 4-(chlorosulfonyl)benzoate: Contains a chlorosulfonyl group but differs in the position of the substituents.
Methyl 2-fluorobenzoate: Contains a fluorine atom but lacks the chlorosulfonyl group.
Uniqueness
Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate is unique due to the presence of both the chlorosulfonyl and fluorine groups, which impart distinct reactivity and properties
Biological Activity
Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a chlorosulfonyl group, which is known to enhance reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The presence of both fluorine and a chlorosulfonyl group contributes to its unique chemical properties, affecting its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit antimicrobial activities. For instance, studies have shown that derivatives of sulfonyl compounds can inhibit the growth of various bacteria. In one study, compounds with sulfonamide and chlorosulfonyl groups demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | Moderate |
| Sulfonamide Derivative A | Comparable to Ampicillin | Comparable to Ampicillin |
| Sulfonamide Derivative B | 50% of Ampicillin | 50% of Ampicillin |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within microbial cells. The chlorosulfonyl group enhances the lipophilicity of the compound, facilitating better penetration through cell membranes. This interaction can disrupt essential biochemical pathways, leading to microbial cell death .
Case Studies
- In Vitro Studies : A series of in vitro experiments were conducted to evaluate the efficacy of this compound against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL for different strains .
- Synergistic Effects : In combination therapy studies, this compound was tested alongside traditional antibiotics. The combination showed enhanced antimicrobial activity compared to either agent alone, suggesting potential for therapeutic applications in resistant bacterial infections .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves two key steps: (1) esterification of 2-fluoro-4-chlorosulfonylphenylacetic acid using methanol under acidic catalysis, and (2) purification via recrystallization or column chromatography. Evidence suggests that controlling the stoichiometry of chlorosulfonic acid during sulfonation (e.g., 1.2 equivalents at 0–5°C) minimizes side reactions . For purity >98%, flash chromatography with hexane:ethyl acetate (4:1) is effective, as demonstrated in analogous fluorophenyl acetate syntheses .
- Example Data Table :
| Step | Reagent/Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfonation | ClSO3H (1.2 eq), 0°C | 72 | 95 | |
| Esterification | MeOH, H2SO4, reflux | 85 | 98 |
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methyl ester (δ ~3.7 ppm for CH3) and aromatic protons (δ ~7.2–8.1 ppm for fluorophenyl and sulfonyl groups) .
- X-ray Crystallography : Single-crystal analysis resolves the sulfonyl and ester geometry, as seen in structurally related compounds like ethyl 4-chloro-2-fluorophenylacetate .
- FT-IR : Confirm sulfonyl (1350–1160 cm⁻¹) and ester (1720 cm⁻¹) functionalities .
Advanced Research Questions
Q. How do electronic effects of the 2-fluoro and 4-chlorosulfonyl substituents influence reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing fluorosulfonyl group activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (DFT) on analogous systems show that the fluorine atom at the 2-position induces ortho/para-directing effects, while the chlorosulfonyl group enhances electrophilicity at the 4-position . Experimental kinetic data for similar compounds reveal a 30% faster sulfonation rate compared to non-fluorinated analogs .
Q. What strategies mitigate competing side reactions during large-scale synthesis?
- Methodological Answer :
- Temperature Control : Maintaining sulfonation below 10°C reduces sulfone byproduct formation .
- Protecting Groups : Temporarily protecting the acetate moiety with tert-butyl groups prevents ester hydrolysis during sulfonation .
- Catalyst Screening : Lewis acids like AlCl3 improve regioselectivity in fluorophenyl derivatives, as shown in methyl 2-(4-chloro-2-fluorophenyl)acetate synthesis (yield increase from 65% to 82%) .
Q. How can this compound serve as a precursor in drug delivery systems?
- Methodological Answer : The sulfonyl chloride group enables conjugation with amine-containing biologics (e.g., peptides) via sulfonamide linkages. For example, in vitro studies of methyl 2-[2-(2-methoxy-2-oxoethoxy)phenoxy]acetate demonstrate stable drug-polymer complexes with controlled release kinetics . Optimization involves pH-dependent hydrolysis studies (t1/2 = 24 h at pH 7.4 vs. 4 h at pH 5.0) to tailor release profiles .
Data Contradiction Analysis
Q. Why do reported yields for sulfonation vary across studies, and how can reproducibility be improved?
- Analysis : Discrepancies arise from differences in reagent quality (e.g., ClSO3H purity) and reaction scale. Small-scale syntheses (≤10 g) often report higher yields (70–85%) due to efficient heat dissipation, while larger batches (≥100 g) drop to 50–60% due to incomplete mixing . Standardizing anhydrous conditions and using slow reagent addition (1–2 mL/min) improves reproducibility .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
